molecular formula C18H17N3O3 B13468682 Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13468682
M. Wt: 323.3 g/mol
InChI Key: QONYOAYQHILOAO-UHFFFAOYSA-N
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Description

Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other pyrrolidine derivatives may not be as effective.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

benzyl 3-(4-cyanopyridin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C18H17N3O3/c19-11-15-6-8-20-17(10-15)24-16-7-9-21(12-16)18(22)23-13-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,12-13H2

InChI Key

QONYOAYQHILOAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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